Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride
Overview
Description
Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It is typically used in laboratory settings for various chemical reactions .
Chemical Reactions Analysis
Amines, such as the one present in this compound, can undergo a variety of reactions. For example, primary amines can react with carbonyl compounds to form imines . Additionally, amines can undergo alkylation and acylation reactions .Scientific Research Applications
Synthesis and Characterization
One primary area of application is in the synthesis and characterization of new benzofuran derivatives. These compounds have been explored for their potential in creating novel chemical entities with significant biological activities. For example, Mubarak et al. (2007) synthesized a series of new benzofuran derivatives, demonstrating their potential to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Similarly, Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, establishing a foundation for further chemical and pharmacological studies (Gao et al., 2011).
Biological Activities
Research has also focused on exploring the biological activities of benzofuran derivatives. Bodke and Sangapure (2003) investigated the synthesis and antibacterial and antifungal activities of some benzofuro[3,2-d]pyrimidines, revealing the potential of these compounds in developing new antimicrobial agents (Bodke & Sangapure, 2003). Additionally, Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity, which showed promising results against several bacterial strains (Shankerrao et al., 2013).
Material Science Applications
Beyond biological activities, benzofuran derivatives find applications in material science. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates by Bojinov and Grabchev (2003) highlighted their potential as dyes for liquid crystal displays, indicating the versatility of benzofuran derivatives in technological applications (Bojinov & Grabchev, 2003).
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11;/h3-6H,2,7,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHVTQUTRQINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135105-75-7 | |
Record name | ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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